REACTION_CXSMILES
|
[Cl:1][CH:2]=[C:3]([O:10]C1C=CC=CC=1)[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6].C(O)=O.Cl>C(Cl)Cl>[Cl:1][CH2:2][C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
ClC=C(C(C(C)C)(C)C)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
is washed once with water and four times with dilute sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After the mixture has been dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled over a column
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 (± 5) g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |